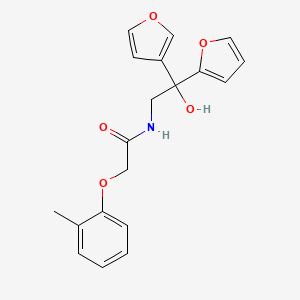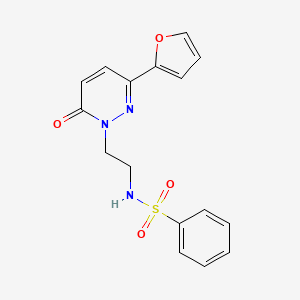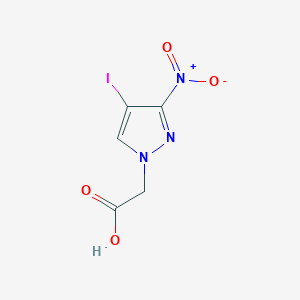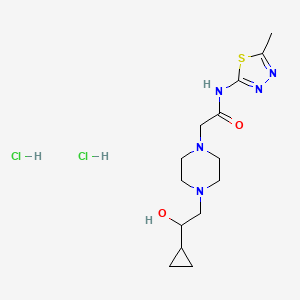
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as PPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Compounds structurally related to the requested chemical have been synthesized and evaluated for their antibacterial properties. For example, novel pyrazolopyrimidine derivatives exhibited significant antibacterial activity, showcasing the potential of such compounds in developing new antibacterial agents (Rahmouni et al., 2014).
Antiviral and Cytotoxic Agents
- A series of compounds including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines were synthesized and screened for their antiviral and cytotoxic properties. Some showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with others exhibiting a broad spectrum of antitumor activity. This highlights the therapeutic potential of such compounds against various viral infections and cancer types (El-Subbagh et al., 2000).
Fluorescent pH Sensors
- Certain derivatives, specifically 4-piperidine-naphthalimide derivatives with a 2-imino-oxalidin side chain, have been synthesized and studied for their fluorescence properties. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, indicating their potential as novel fluorescent pH sensors for biological and chemical applications (Cui et al., 2004).
Synthesis and Biological Evaluation as Antiulcer Agents
- New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties. Although none showed significant antisecretory activity, several demonstrated good cytoprotective properties, suggesting their potential in treating ulcers (Starrett et al., 1989).
Propiedades
IUPAC Name |
4-(4-pyrimidin-4-yloxypiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-12(10-7-15-13(20)17-10)18-5-2-9(3-6-18)21-11-1-4-14-8-16-11/h1,4,7-9H,2-3,5-6H2,(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQABRNBXIDDODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=NC=C2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)


![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)




![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)



